molecular formula C13H16N2 B000676 Dexmedetomidine CAS No. 113775-47-6

Dexmedetomidine

Cat. No. B000676
M. Wt: 200.28 g/mol
InChI Key: CUHVIMMYOGQXCV-NSHDSACASA-N
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Description

Dexmedetomidine is an α2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects . It is used to help patients sleep (sedate) before or during surgery or other medical procedures . It is also used to sedate intubated and mechanically ventilated patients during treatment in the intensive care unit (ICU) .


Synthesis Analysis

The synthesis of Dexmedetomidine involves stirring 1-(1-trifluoromethanesulfonate)ethyl-2,3-dimethylbenzene and imidazole in ionic liquid in the presence of alkali and [1,1’-bis (diphenylphosphine)ferrocene]palladium dichloride to obtain the dexmedetomidine hydrochloride intermediate .


Molecular Structure Analysis

Dexmedetomidine has a chemical formula of C13H16N2 and an exact mass of 200.13135 . It is a highly selective α2 receptor agonist .


Physical And Chemical Properties Analysis

Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics .

Safety And Hazards

Dexmedetomidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Some adverse events associated with dexmedetomidine occur during or shortly after a loading infusion. There are some case reports of dexmedetomidine-related cardiac arrest following severe bradycardia .

Future Directions

Dexmedetomidine has been widely studied for various applications such as pediatric sedation, intranasal or buccal administration, and use as an adjuvant to local analgesia techniques . The effect of dexmedetomidine sedation on the outcomes of critically ill patients, the analgesic effect of dexmedetomidine, and its organ protective property are the frontiers in future research .

properties

IUPAC Name

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873388
Record name Dexmedetomidine
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, 1.74e-01 g/L
Record name Dexmedetomidine
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Record name Dexmedetomidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist. By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release if norepinephrine, therefore, terminate the propagation of pain signals. Activation of the postsynaptic alpha-2 adrenoceptors inhibits the sympathetic activity decreases blood pressure and heart rate.
Record name Dexmedetomidine
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Product Name

Dexmedetomidine

CAS RN

113775-47-6
Record name Dexmedetomidine
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Record name Dexmedetomidine [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmedetomidine
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URL https://www.drugbank.ca/drugs/DB00633
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Record name Dexmedetomidine
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Record name DEXMEDETOMIDINE
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Record name Dexmedetomidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140,000
Citations
DB Coursin, DB Coursin… - Current Opinion in Critical …, 2001 - journals.lww.com
… infusion of dexmedetomidine or placebo. Patients who received dexmedetomidine required … Of 66 dexmedetomidine-treated patients, 18 required treatment for hypotension, bradycardia…
Number of citations: 447 journals.lww.com
N Bhana, KL Goa, KJ McClellan - Drugs, 2000 - Springer
… Dexmedetomidine is 8 times more specific for α2-adrenoceptors than clonidine.[6] The actions of dexmedetomidine are … the sedative and analgesic properties of dexmedetomidine.[8] …
Number of citations: 150 link.springer.com
AT Gerlach, JF Dasta - Annals of Pharmacotherapy, 2007 - journals.sagepub.com
… Dexmedetomidine is an α 2 -agonist for short-term sedation in critically ill patients. In postoperative patients, dexmedetomidine … Dexmedetomidine has also been studied for sedation in …
Number of citations: 534 journals.sagepub.com
S Lee - Korean journal of anesthesiology, 2019 - synapse.koreamed.org
… dexmedetomidine occur during or shortly after a loading infusion. There are some case reports of dexmedetomidine-… Some extended applications of dexmedetomidine discussed in this …
Number of citations: 211 synapse.koreamed.org
J Mantz - Drugs of today, 1999 - access.portico.org
… Dexmedetomidine is a potent, highly selective α2adrenoceptor … In addition to its cardiovascular properties, dexmedetomidine … Because of these properties, dexmedetomidine may be …
Number of citations: 113 access.portico.org
J Mantz, J Josserand, S Hamada - European Journal of …, 2011 - journals.lww.com
… Dexmedetomidine has recently found a place as an important … In this review, we will present new insights into dexmedetomidine… the possible development of dexmedetomidine as a first-…
Number of citations: 468 journals.lww.com
DS Carollo, BD Nossaman… - Current Opinion in …, 2008 - journals.lww.com
… dexmedetomidine is buccal or nasal dexmedetomidine administration for pediatric sedation as buccal absorption of dexmedetomidine … Nasal dexmedetomidine administration has also …
Number of citations: 793 journals.lww.com
A Grewal - Journal of anaesthesiology, clinical pharmacology, 2011 - ncbi.nlm.nih.gov
… The hypnotic and supraspinal analgesic effects of dexmedetomidine are mediated by the … normal sleep, without ventilatory depression, making dexmedetomidine a near ideal sedative.[1…
Number of citations: 350 www.ncbi.nlm.nih.gov
A Paris, PH Tonner - Current Opinion in Anesthesiology, 2005 - journals.lww.com
… Dexmedetomidine offers beneficial pharmacological … In particular, the unique sedative properties of dexmedetomidine … However, dexmedetomidine was approved for sedation in the …
Number of citations: 380 journals.lww.com
TJ Ebert, JE Hall, JA Barney, TD Uhrich… - The Journal of the …, 2000 - pubs.asahq.org
Background This study determined the responses to increasing plasma concentrations of dexmedetomidine in humans. Methods Ten healthy men (20-27 yr) provided informed consent …
Number of citations: 101 pubs.asahq.org

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